Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridine derivative featuring a sulfanylacetate ester moiety, a 2-chlorophenyl substituent at position 4, and a cyano group at position 2. While its exact biological activity remains underexplored in the provided evidence, its structural analogs exhibit diverse reactivity profiles, such as antimicrobial and enzyme-inhibitory properties, as inferred from related compounds in the sulfanylpyridine family .
Properties
IUPAC Name |
ethyl 2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-22-15(21)9-23-16-12(8-18)11(7-14(20)19-16)10-5-3-4-6-13(10)17/h3-6,11H,2,7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFYMVDLRRZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 5368±500 °C and a density of 137±01 g/cm3. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Biological Activity
Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (CAS No. 331852-31-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings.
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 350.82 g/mol
- Purity : Typically around 95%.
This compound interacts with several biological targets:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered cellular functions and metabolic processes.
- Receptor Interaction : The compound may also interact with specific receptors, potentially leading to changes in signal transduction pathways that regulate cell growth and differentiation .
- Biochemical Pathways : It has been suggested that this compound affects several biochemical pathways, including those related to cell cycle regulation and apoptosis.
Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar effects:
- Bacterial Inhibition : It may inhibit the growth of various bacterial strains through mechanisms involving cell wall synthesis disruption or metabolic pathway interference .
Antitumor Activity
Research on related compounds has demonstrated their potential as antitumor agents:
- Cell Line Studies : Compounds with structural similarities have shown cytotoxic effects against different cancer cell lines, suggesting that this compound could also exhibit similar antitumor properties .
Anticonvulsant Properties
Some derivatives of related compounds have been reported to possess anticonvulsant activity:
- Mechanism : The proposed mechanism involves modulation of neurotransmitter release or inhibition of specific ion channels .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Gursoy & Karal (2003) | Identified antimicrobial properties in related thiazolidine derivatives. |
| Al-Suwaidan et al. (2016) | Demonstrated antitumor activity in a series of quinazolinone derivatives. |
| El-Azab et al. (2013) | Reported anticonvulsant effects in similar chemical frameworks. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
- Distribution : Predicted to distribute widely across tissues due to its molecular structure.
- Metabolism and Excretion : Likely metabolized by hepatic enzymes; further studies are needed to confirm specific metabolic pathways.
Comparison with Similar Compounds
Table 2: Molecular Formula and Weight Comparisons
*Calculated based on and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
